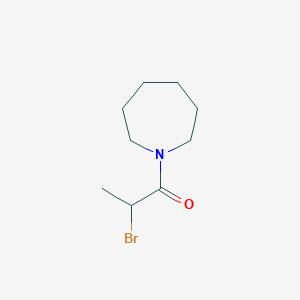

1-(Azepan-1-yl)-2-bromopropan-1-one

Description

1-(Azepan-1-yl)-2-bromopropan-1-one is a brominated ketone featuring a seven-membered azepane ring attached to a carbonyl group and a brominated methyl substituent. Its molecular formula is C₉H₁₆BrNO, with a molecular weight of 234.14 g/mol. The compound is synthesized via nucleophilic substitution reactions, often involving azepane and brominated acyl halides. For instance, a related compound, 1-(azepan-1-yl)-2-bromoethanone, was synthesized in 94% yield using azepane and bromoacetyl bromide under optimized conditions .

Key applications include its use as an intermediate in organic synthesis, particularly in alkylation reactions and the preparation of bioactive molecules. Its structural flexibility allows for modifications that influence reactivity and pharmacological properties.

Propriétés

IUPAC Name |

1-(azepan-1-yl)-2-bromopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZCLWFRNWNHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648555 | |

| Record name | 1-(Azepan-1-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131580-51-3 | |

| Record name | 1-(Azepan-1-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)-2-bromopropan-1-one can be synthesized through various methods. One common approach involves the bromination of 1-(azepan-1-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Azepan-1-yl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Substituted azepane derivatives.

Reduction: 1-(Azepan-1-yl)-2-propanol.

Oxidation: 1-(Azepan-1-yl)-2-propanoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Therapeutic Potential

Research indicates that compounds similar to 1-(Azepan-1-yl)-2-bromopropan-1-one may exhibit pharmacological activities such as:

- Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine, suggesting potential use in treating depression.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit certain inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of this compound in animal models. The results demonstrated a significant reduction in depression-like behavior when administered at specific dosages, indicating its potential as a therapeutic agent for mood disorders.

Synthetic Organic Chemistry Applications

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, which can lead to the development of novel pharmaceuticals.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Propan-1-one, Bromine | Room temperature | 85 |

| Azepane Formation | Azepane, Base (e.g., NaOH) | Reflux | 90 |

| Functionalization | Various nucleophiles | Varies | Varies |

Research and Development Insights

Recent patents have highlighted innovative methods for synthesizing this compound and its derivatives, emphasizing their utility in drug development. For instance, a patent describes the use of this compound as a precursor for synthesizing compounds with enhanced biological activity against specific targets such as cancer cells and bacterial infections .

Mécanisme D'action

The mechanism of action of 1-(Azepan-1-yl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

1-(Azetidin-1-yl)-2-bromopropan-1-one

- Molecular Formula: C₆H₁₀BrNO

- Molecular Weight : 208.06 g/mol

- Synthesis : Prepared in 91% yield via reaction of azetidine-HCl with 2-bromopropionyl bromide, followed by purification via silica gel chromatography .

- Key Differences :

- The azetidine ring is a four-membered cyclic amine, introducing higher ring strain compared to the seven-membered azepane. This strain enhances reactivity in nucleophilic substitutions.

- Smaller molecular weight (208.06 vs. 234.14) reduces steric hindrance, making it more suitable for sterically demanding reactions.

- Applications: Used in catalytic enantioselective α-alkylation of amides .

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one

- Molecular Formula : C₁₀H₉BrO₃

- Molecular Weight : 257.08 g/mol

- Properties :

- Applications: Potential use in drug discovery due to its planar aromatic structure.

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one

1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone

- Molecular Formula : C₁₄H₁₉BrN₂O

- Molecular Weight : 311.22 g/mol

- Key Attributes :

Comparative Data Table

Activité Biologique

1-(Azepan-1-yl)-2-bromopropan-1-one is a compound of increasing interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom and an azepane ring, which contribute to its reactivity and biological profile. The presence of the bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins, thus modulating their activity.

This compound interacts with various molecular targets in biological systems. Its mechanism involves:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Receptor Binding : Due to its structural similarity to biologically active molecules, it is studied for receptor binding activities that could influence neurological disorders and cancer pathways.

Biological Activities

Preliminary studies have indicated several biological activities associated with this compound, including:

- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies suggest it may exhibit cytotoxic effects comparable to established anticancer agents .

- Neuroprotective Effects : Given its potential as a building block for drugs targeting neurological disorders, further exploration into its neuroprotective properties is warranted.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromopropanamide | Similar brominated structure | Exhibits different solubility characteristics |

| 3-(Azepan-1-yl)propanal | Contains azepane but lacks bromine | Potentially different reactivity |

| 1-(Piperidin-1-yl)propan-2-one | Piperidine instead of azepane | Different pharmacological profile |

This table highlights how the specific bromination and incorporation of the azepane ring in this compound may confer distinct biological activities compared to similar structures.

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives based on this compound. For example:

- A study demonstrated that modifications to the compound could enhance its antiproliferative activities against various cancer cell lines, indicating a pathway for developing more effective therapeutic agents .

Future Directions

The ongoing exploration of this compound's biological activity suggests potential applications in drug development. Future research should focus on:

- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.

- In Vivo Studies : Evaluating its efficacy and safety in animal models to assess therapeutic potential.

Q & A

Q. Solutions :

- Use bulky ligands (e.g., BINAP) to shield reactive sites.

- Employ phase-transfer catalysts to enhance bromide removal .

- Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates.

Advanced: How does the azepane ring size influence reactivity compared to smaller heterocycles (e.g., azetidine)?

Answer:

The seven-membered azepane ring introduces:

- Reduced Ring Strain : Lower reactivity in nucleophilic substitutions compared to strained four-membered azetidine derivatives.

- Steric Hindrance : Bulkier structure slows down reactions but improves selectivity in multi-step syntheses.

Example : Azetidine-based bromoketones react 2–3× faster in SN2 reactions, whereas azepane derivatives favor elimination under high-temperature conditions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Waste Disposal : Segregate halogenated waste and consult EPA/OSHA guidelines for incineration or neutralization .

Advanced: How can researchers resolve contradictory data in reaction outcomes (e.g., low yields or unexpected byproducts)?

Answer:

- Purity Analysis : Verify starting material purity via GC-MS or HPLC.

- Byproduct Identification : Use LC-MS or F NMR (if fluorinated analogs are present).

- Condition Screening : Test solvents (e.g., DCM vs. THF), temperatures, and catalysts systematically.

Case Study : In related bromoketones, replacing THF with DMF increased yields from 49% to 83% by stabilizing intermediates .

Basic: What role does this compound play in multi-step organic syntheses?

Answer:

It serves as a versatile electrophilic building block for:

- Alkylation : Reacts with Grignard reagents to form tertiary alcohols.

- Heterocycle Formation : Participates in cycloadditions to generate pyrrolidines or piperidines .

Example : Substitution with amines yields prochiral intermediates for pharmaceutical candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.